6-Methyl-1-N-(2-methylpropyl)benzene-1,2-diamine
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Overview
Description
6-Methyl-1-N-(2-methylpropyl)benzene-1,2-diamine is an organic compound with the molecular formula C11H18N2 It is a derivative of benzene, featuring two amine groups attached to the benzene ring along with a methyl group and a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-N-(2-methylpropyl)benzene-1,2-diamine can be achieved through several synthetic routes. One common method involves the nitration of 6-Methyl-1-N-(2-methylpropyl)benzene, followed by reduction to form the diamine. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-N-(2-methylpropyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can further modify the amine groups to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
6-Methyl-1-N-(2-methylpropyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-1-N-(2-methylpropyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1-N-(2-methylpropyl)benzene-1,2-diamine: The parent compound.
This compound derivatives: Compounds with additional functional groups attached to the benzene ring.
Other benzene diamines: Compounds such as 1,2-diaminobenzene and 1,3-diaminobenzene.
Uniqueness
This compound is unique due to the presence of both a methyl group and a 2-methylpropyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in distinct properties and applications compared to other benzene diamines.
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-methyl-2-N-(2-methylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-8(2)7-13-11-9(3)5-4-6-10(11)12/h4-6,8,13H,7,12H2,1-3H3 |
InChI Key |
XFCNONNJHAUSPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)NCC(C)C |
Origin of Product |
United States |
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